BChE/HDAC6-IN-2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

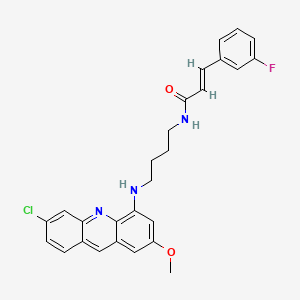

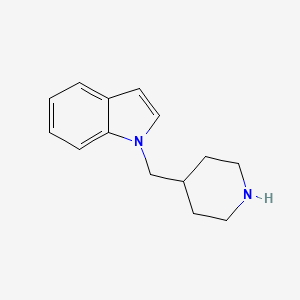

BChE/HDAC6-IN-2 is a selective and potent dual inhibitor of butyrylcholinesterase and histone deacetylase 6. This compound exhibits neuroprotective and reactive oxygen species scavenging activity. It also functions as a metal ion co-agonist, inhibiting tau phosphorylation, and is used in the study of immune and neurological diseases .

準備方法

The synthesis of BChE/HDAC6-IN-2 involves the fusion of core pharmacophoric moieties of butyrylcholinesterase and histone deacetylase 6 inhibitors. The synthetic route includes structure-activity relationship studies to identify compounds with superior inhibitory activity. The preparation method for in vivo studies involves dissolving the compound in a mixture of dimethyl sulfoxide, polyethylene glycol 300, Tween 80, and double-distilled water .

化学反応の分析

BChE/HDAC6-IN-2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the compound’s functional groups, altering its activity.

Substitution: Substitution reactions can introduce different substituents, potentially enhancing its inhibitory effects. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .

科学的研究の応用

BChE/HDAC6-IN-2 has a wide range of scientific research applications:

Chemistry: It is used to study the inhibition mechanisms of butyrylcholinesterase and histone deacetylase 6.

Biology: The compound is employed in research on neuroprotection and reactive oxygen species scavenging.

Medicine: this compound is investigated for its potential in treating Alzheimer’s disease by inhibiting tau phosphorylation and providing neuroprotective effects.

Industry: The compound’s metal ion chelation properties make it useful in various industrial applications .

作用機序

BChE/HDAC6-IN-2 exerts its effects by selectively inhibiting butyrylcholinesterase and histone deacetylase 6. The inhibition of butyrylcholinesterase reduces the breakdown of acetylcholine, enhancing cholinergic transmission. Inhibition of histone deacetylase 6 leads to increased acetylation of α-tubulin and other proteins, affecting various cellular processes. The compound also inhibits tau phosphorylation, which is crucial in the pathology of Alzheimer’s disease .

類似化合物との比較

BChE/HDAC6-IN-2 is unique due to its dual inhibitory activity against butyrylcholinesterase and histone deacetylase 6. Similar compounds include:

Compound 24g: Another dual inhibitor with similar neuroprotective effects.

Phenolic compounds: These compounds also inhibit histone deacetylases but may have different specificity and activity profiles.

Other HDAC inhibitors: Various histone deacetylase inhibitors are used in research, each with unique properties and applications .

This compound stands out due to its balanced dual inhibition and potential therapeutic applications in neurodegenerative diseases.

特性

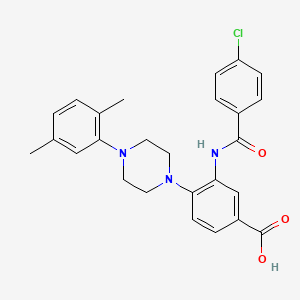

分子式 |

C27H30N4O4 |

|---|---|

分子量 |

474.6 g/mol |

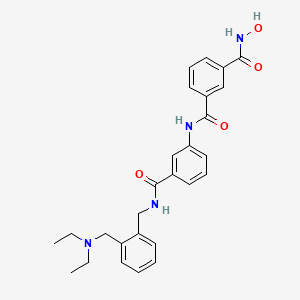

IUPAC名 |

1-N-[3-[[2-(diethylaminomethyl)phenyl]methylcarbamoyl]phenyl]-3-N-hydroxybenzene-1,3-dicarboxamide |

InChI |

InChI=1S/C27H30N4O4/c1-3-31(4-2)18-23-10-6-5-9-22(23)17-28-25(32)21-13-8-14-24(16-21)29-26(33)19-11-7-12-20(15-19)27(34)30-35/h5-16,35H,3-4,17-18H2,1-2H3,(H,28,32)(H,29,33)(H,30,34) |

InChIキー |

DQAVDNDLZPSMGW-UHFFFAOYSA-N |

正規SMILES |

CCN(CC)CC1=CC=CC=C1CNC(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)C(=O)NO |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

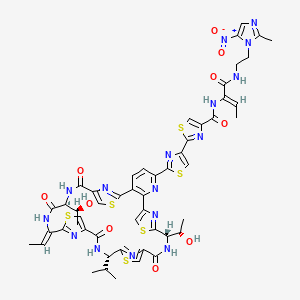

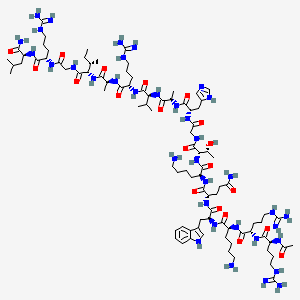

![[[(2R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12378987.png)